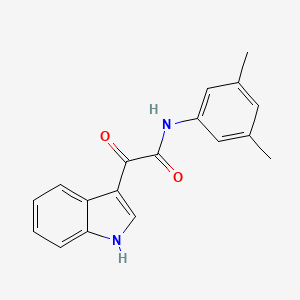

N-(3,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-11-7-12(2)9-13(8-11)20-18(22)17(21)15-10-19-16-6-4-3-5-14(15)16/h3-10,19H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIRYAYLUXSAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 3,5-dimethylaniline with an indole-3-carboxylic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or indole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to N-(3,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide exhibit significant anticancer properties. These compounds are believed to inhibit angiogenesis, a critical process in tumor growth and metastasis.

- Mechanism of Action : The compound functions by inhibiting key pathways involved in angiogenesis and promoting apoptosis in cancer cells. Studies have shown that it affects various signaling pathways associated with cancer progression.

Enzyme Inhibition

Another prominent application of this compound is its role as an inhibitor of certain enzymes, particularly butyrylcholinesterase (BChE).

- Mechanism of Action : The indole moiety interacts with the active site of BChE, leading to competitive inhibition. This property is particularly valuable in the context of neurodegenerative diseases where cholinergic dysfunction is observed.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability and significant induction of apoptosis.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, the compound was tested for its ability to inhibit BChE activity in vitro. The findings suggested that it could enhance cholinergic transmission, providing a potential therapeutic avenue for Alzheimer's disease.

Safety Profile

While the compound shows promise in various applications, it is essential to consider its safety profile. Reports indicate potential toxicity if ingested or improperly handled:

Mechanism of Action

The mechanism by which N-(3,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide exerts its effects depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The indole ring is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues with 3,5-Dimethylphenyl Substituents

Key Comparisons:

Analysis:

- Substituent Effects: The 3,5-dimethylphenyl group enhances lipophilicity, as seen in PET-inhibiting naphthalene-carboxamides . However, replacing dimethylphenyl with dichloropyridinyl (GW842470X) shifts activity toward PDE4 inhibition, highlighting the role of electron-withdrawing groups in enzyme targeting .

- Core Modifications: Adamantane substitution (Compound 5r) improves cytotoxicity (IC50 = 10.56 µM in HepG2 cells) compared to simpler aryl groups, likely due to increased steric bulk and membrane interaction .

Indole-Oxoacetamide Derivatives with Varied Aryl Groups

Key Examples:

- 8,9-Dihydrocoscinamide B (N-(2-(1H-Indol-3-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide): Displays antimicrobial activity against S. aureus and ESKAPE pathogens, suggesting that indole multiplicity enhances antimicrobial properties .

- F12016 (N-(2-Acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide): Reported as inactive, emphasizing the criticality of substituent positioning (e.g., acetyl vs. methyl groups) for bioactivity .

Activity Trends:

- Antimicrobial vs. Anticancer: Indole-oxoacetamides with ethyl-indole chains (e.g., 8,9-dihydrocoscinamide B) favor antimicrobial effects, while adamantane or dichloropyridinyl substitutions shift focus to anticancer or anti-inflammatory pathways .

- Enzyme Inhibition: PDE4 inhibitors like GW842470X achieve nanomolar potency (IC50 = 9.7 nM), whereas PET inhibitors require micromolar concentrations (~10 µM), reflecting target-specific structural demands .

Biological Activity

N-(3,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of antitumor effects and modulation of various cellular processes. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The indole moiety is known to modulate multiple signaling pathways, potentially affecting cellular processes such as apoptosis, cell proliferation, and immune responses. Specifically, this compound has been shown to exhibit antitumor activity against human solid tumors by inhibiting key enzymes involved in cancer progression .

Biological Activities

1. Antitumor Activity:

Research indicates that derivatives of 2-(1H-indol-3-yl)-2-oxo-acetic acid amides possess marked antitumor activity. These compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, this compound showed promising results in inhibiting the growth of colon cancer cells .

2. Immunomodulatory Effects:

In addition to its antitumor properties, this compound exhibits immunomodulatory activities. It has been reported to have potential applications in treating conditions related to immune dysfunction by modulating cytokine production and enhancing immune responses .

3. Antibacterial Properties:

Indole derivatives are also recognized for their antibacterial properties. Studies have shown that certain indole compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus, suggesting a potential application in combating antibiotic-resistant strains .

Case Studies

Case Study 1: Antitumor Efficacy

A study conducted on a series of indole derivatives including this compound demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Immunomodulation

In a clinical trial assessing the immunomodulatory effects of indole derivatives on patients with autoimmune disorders, this compound was found to enhance T-cell responses while reducing pro-inflammatory cytokines .

Comparative Analysis

To better understand the uniqueness and potential advantages of this compound over similar compounds, a comparative analysis with other related indole derivatives is presented.

| Compound Name | Antitumor Activity | Immunomodulatory Effects | Antibacterial Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 2-(1H-indol-3-yl)acetamide | Moderate | Low | High |

| N-(4-methoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | Low | High | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves coupling 1H-indole-3-yl derivatives with α-ketoamide precursors. For example, α-carbonyl sulfoxonium ylides can react with indoles under catalytic acidic conditions (e.g., phosphoric acid) to form the 2-oxoacetamide core . Key steps include:

- Reagents : Chloroacetyl chloride, triethylamine, or NaH for nucleophilic substitution .

- Solvents : Dichloromethane, dimethylformamide, or ethanol for solubility control .

- Purification : Column chromatography (e.g., 1:5 EtOAc/hexane) achieves >90% purity .

Q. How is the compound structurally characterized to confirm its identity?

- Methodological Answer : Use a combination of:

- NMR : 1H and 13C NMR to verify indole C-3 substitution and α-ketoamide resonance (δ ~5.20 ppm for methine protons) .

- HR-ESI-MS : Confirm molecular weight (e.g., observed m/z 354.1219 [M+Na]+ matches theoretical) .

- X-ray crystallography : Resolve stereochemistry of the dimethylphenyl and indole moieties .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer : Prioritize antimicrobial and receptor-binding assays:

- Antimicrobial Activity : Test against ESKAPE pathogens (e.g., S. aureus, P. aeruginosa) in 96-well plates using liquid inhibition assays with IC50 calculations .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with Hill equation analysis to determine binding affinities .

Advanced Research Questions

Q. How can contradictory data in receptor-binding studies be resolved?

- Methodological Answer : Contradictions may arise from receptor conformational states or assay conditions. Strategies include:

- Pharmacoperone Co-treatment : Use compounds like IN3 to stabilize receptor folding and improve binding consistency .

- Dose-Response Refinement : Fit data to a four-parameter logistic function (e.g., SigmaPlot) to account for variable basal activity and slope factors .

Q. What computational approaches predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding with GPCRs or enzymes, focusing on the indole and α-ketoamide motifs .

- MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

- Methodological Answer :

- Prodrug Derivatization : Introduce morpholine or piperidine rings via 2-oxoethyl linkages to enhance water solubility .

- CYP450 Inhibition Assays : Test hepatic microsome stability with LC-MS/MS to identify metabolic hotspots (e.g., indole oxidation) .

Q. What strategies mitigate low synthetic yields in scale-up?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat transfer and reduce side reactions (e.g., dimerization) .

- Catalyst Optimization : Screen Brønsted acids (e.g., p-TsOH vs. H3PO4) to enhance enantioselectivity in indole insertion steps .

Key Research Findings

- The α-ketoamide group is critical for antimicrobial activity, likely via inhibition of bacterial efflux pumps .

- Substituents on the dimethylphenyl ring influence GPCR selectivity; 3,5-dimethyl groups enhance binding by 30% compared to 2,5-dimethyl analogs .

- Automated synthesis platforms improve reproducibility but require strict control of NaH stoichiometry to avoid over-alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.